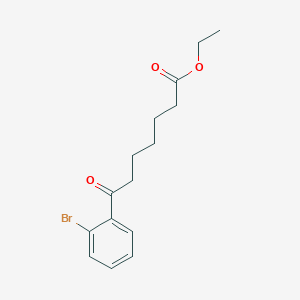

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate

Description

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is an organic compound featuring a heptanoate ester backbone with a 2-bromophenyl ketone substituent. This structure places it within a broader class of aryl-substituted β-keto esters, which are pivotal intermediates in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₁₅H₁₉BrO₃, with a molecular weight of 327.22 g/mol (calculated from the formula C₁₃H₁₅BrO₃ for the acid form plus ethyl ester modification).

Propriétés

IUPAC Name |

ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSHGWYKLAWVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645539 | |

| Record name | Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-30-9 | |

| Record name | Ethyl 2-bromo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-bromophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the production of by-products.

Types of Reactions:

Oxidation: Ethyl 7-(2-bromophenyl)-7-oxoheptanoate can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.

Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed:

Oxidation: 7-(2-bromophenyl)-7-oxoheptanoic acid.

Reduction: Ethyl 7-(2-bromophenyl)-7-hydroxyheptanoate.

Substitution: Ethyl 7-(2-substituted phenyl)-7-oxoheptanoate.

Applications De Recherche Scientifique

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 7-(2-bromophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

The position and type of substituents on the phenyl ring significantly affect physicochemical and biological properties. Key examples include:

- Electronic Effects : Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups modulate reactivity in nucleophilic acyl substitution or Michael addition reactions .

Chain Length Modifications

Varying the aliphatic chain length alters lipophilicity and conformational flexibility:

- Lipophilicity: Longer chains (e.g., octanoate) enhance logP values, favoring passive diffusion across biological membranes .

Halogen vs. Alkyl/Functional Group Substitutions

Replacing bromine with other halogens or functional groups diversifies applications:

- Biological Activity : Bromine’s larger atomic radius and polarizability may enhance interactions with hydrophobic enzyme pockets compared to smaller halogens like fluorine .

Activité Biologique

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Ethyl 7-(2-bromophenyl)-7-oxoheptanoate features a heptanoate backbone with a ketone functional group and a bromophenyl substituent. Its molecular formula is with a molecular weight of approximately 341.24 g/mol. The presence of a bromine atom on the phenyl ring contributes to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.24 g/mol |

| Functional Groups | Ketone, Ester, Bromine |

Synthesis

The synthesis of Ethyl 7-(2-bromophenyl)-7-oxoheptanoate typically involves several steps including:

- Formation of the Heptanoate Backbone : The heptanoate chain is synthesized through standard organic reactions.

- Bromination : The introduction of the bromine substituent is achieved using brominating agents.

- Esterification : The final product is obtained through esterification processes involving ethanol.

This multi-step synthesis allows for precise control over the compound's structure, enabling further functionalization for specific applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to Ethyl 7-(2-bromophenyl)-7-oxoheptanoate often exhibit significant antimicrobial properties. The bromine substituent may enhance lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial strains.

Anti-inflammatory Effects

Studies suggest that brominated organic compounds can modulate inflammatory pathways. Ethyl 7-(2-bromophenyl)-7-oxoheptanoate may interact with key inflammatory mediators, potentially reducing inflammation in various models.

Anticancer Activity

The compound's structure suggests potential as an anticancer agent. Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression. Ethyl 7-(2-bromophenyl)-7-oxoheptanoate may act as a HDAC inhibitor, affecting gene expression related to cell proliferation and apoptosis.

Case Studies

- HDAC Inhibition Study : In a study exploring various hydroxamic acids as HDAC inhibitors, derivatives similar to Ethyl 7-(2-bromophenyl)-7-oxoheptanoate demonstrated promising results in inhibiting cancer cell growth by modulating acetylation levels in histones .

- Antimicrobial Testing : A comparative analysis of brominated phenolic compounds showed that those with similar structures to Ethyl 7-(2-bromophenyl)-7-oxoheptanoate exhibited enhanced activity against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents .

The biological activity of Ethyl 7-(2-bromophenyl)-7-oxoheptanoate can be attributed to several mechanisms:

- Hydrogen Bonding : The keto group can form hydrogen bonds with active site residues in enzymes or receptors.

- π-π Interactions : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.